molecular formula C27H25F3N2O B1673499 Flutroline CAS No. 70801-02-4

Flutroline

Cat. No. B1673499
Key on ui cas rn: 70801-02-4
M. Wt: 450.5 g/mol
InChI Key: OYGDOCFZQVGFIP-UHFFFAOYSA-N
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Patent
US04477669

Procedure details

A process of claim 1 which further comprises hydrogenation of said 2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole over a noble metal catalyst in the presence of substantially one molar equivalent of 2-(p-fluorophenyl)-5-hydroxytetrahydrofuran, at 0°-75° C. in a reaction-inert solvent, to form flutroline.
Name
2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(p-fluorophenyl)-5-hydroxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:31][CH2:30][C:14]2[N:15]([C:23]3[CH:28]=[CH:27][C:26]([F:29])=[CH:25][CH:24]=3)[C:16]3[CH:17]=[CH:18][C:19]([F:22])=[CH:20][C:21]=3[C:13]=2[CH2:12]1)(OCC1C=CC=CC=1)=O.[F:32][C:33]1[CH:38]=[CH:37][C:36]([CH:39]2[CH2:43][CH2:42]C(O)[O:40]2)=[CH:35][CH:34]=1>>[CH:37]1[C:36]([CH:39]([OH:40])[CH2:43][CH2:42][CH2:1][N:11]2[CH2:12][C:13]3[C:21]4[CH:20]=[C:19]([F:22])[CH:18]=[CH:17][C:16]=4[N:15]([C:23]4[CH:24]=[CH:25][C:26]([F:29])=[CH:27][CH:28]=4)[C:14]=3[CH2:30][CH2:31]2)=[CH:35][CH:34]=[C:33]([F:32])[CH:38]=1

Inputs

Step One
Name
2-carbobenzoxy-8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC2=C(N(C=3C=CC(=CC23)F)C2=CC=C(C=C2)F)CC1
Step Two
Name
2-(p-fluorophenyl)-5-hydroxytetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(CCCN2CCC3=C(C=4C=C(C=CC4N3C=5C=CC(=CC5)F)F)C2)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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